Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Description
Historical Development of Metal-Azo Pyrazolone Coordination Chemistry
The historical development of metal-azo pyrazolone coordination chemistry traces its origins to the late nineteenth century, with the groundbreaking work of Ludwig Knorr in 1883, who first synthesized pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This seminal discovery established the foundation for what would become an extensive field of heterocyclic coordination chemistry. The synthesis of antipyrine by Knorr marked the beginning of systematic investigations into pyrazolone derivatives, which subsequently attracted considerable attention due to their multiple pharmacological features and diverse applications. The introduction of antipyrine (phenazone) in the 1880s as one of the oldest synthetic pharmaceuticals demonstrated the practical importance of pyrazolone compounds and stimulated further research into their coordination behavior with metal ions.
The development of azo coupling reactions in the early twentieth century revolutionized the synthesis of metal-azo pyrazolone complexes. Witt and Roussin made significant contributions by developing orange dyes through the combination of diazotized aniline with various coupling components, including pyrazolone derivatives. The creation of the first disazo dye by Nietzki, termed Biebrich Scarlet, demonstrated the versatility of azo-pyrazolone chemistry and established the foundation for complex formation with transition metals. These early discoveries revealed that pyrazolone compounds could serve as effective ligands due to their multiple electron-rich donor centers, capable of forming various types of coordination compounds.
The systematic study of chromium-pyrazolone complexes emerged in the mid-twentieth century as researchers recognized the unique coordination properties of these systems. Early investigations focused on simple pyrazolone-chromium complexes, but the incorporation of azo groups significantly enhanced the complexity and stability of the resulting coordination compounds. The development of pre-formed acid azo chromium complexes containing sulfonic groups in the diazotation component marked a significant advancement in understanding structure-color relationships in these systems. Research conducted during this period established that chromium complexes with azo-pyrazolone ligands could adopt various coordination geometries, including distorted octahedral arrangements that would later prove crucial for understanding the structural chemistry of these compounds.
Significance in Coordination Chemistry Research
The significance of chromium-pyrazolone complexes in coordination chemistry research stems from their unique ability to demonstrate multiple coordination modes and structural arrangements that provide insights into fundamental principles of metal-ligand bonding. Pyrazolone compounds possess several electron-rich donor centers that enable them to form diverse coordination compounds with metals of varying ionic radii. This versatility has made them invaluable tools for investigating coordination geometry preferences, electronic structure relationships, and the factors that govern complex stability in transition metal systems.
The coordination behavior of azo-pyrazolone ligands with chromium has revealed important principles regarding chelation effects and electronic delocalization in coordination complexes. Research has demonstrated that chelation decreases the polarity of the central chromium atom through partial sharing of its positive charge with donor moieties and electron delocalization over the entire chelation ring. This phenomenon promotes the hydrophobic character of the metal chelate and enhances liposolubility, which has implications for both the stability and biological activity of these complexes. The ability to systematically modify the electronic properties of pyrazolone ligands through substitution has provided researchers with powerful tools for tuning the properties of chromium coordination complexes.
Spectroscopic investigations of chromium-pyrazolone complexes have contributed significantly to understanding electronic transitions and magnetic properties in coordination compounds. Studies have shown that these complexes exhibit spin-allowed transitions from quartet ground states to quartet excited states, though the electronic spectral bands are often not well resolved due to the complex electronic structure. Magnetic susceptibility measurements have confirmed that chromium(three plus) complexes with pyrazolone ligands maintain high-spin configurations in octahedral environments, providing valuable data for understanding electron configuration preferences in these systems.
The structural diversity observed in chromium-pyrazolone complexes has provided important insights into the factors that control coordination geometry in transition metal systems. X-ray crystallographic studies have revealed that these complexes can adopt various arrangements, including distorted octahedral, pentagonal-bipyramidal, and antiprismatic configurations depending on the specific ligand environment. The observation of polymeric structures in some chromium-pyrazolone complexes, including heterobimetallic coordination polymers, has expanded understanding of how these systems can form extended structures with potential applications in materials science.
| Property | Value | Research Significance |
|---|---|---|
| Coordination Geometry | Pseudo-octahedral | Demonstrates geometric flexibility of chromium(III) |
| Ligand Binding Mode | Bidentate through N and O atoms | Shows chelation effects in azo-pyrazolone systems |
| Electronic Configuration | High-spin d³ | Confirms magnetic properties in octahedral field |
| Structural Arrangement | Two azo-pyrazolone ligands per chromium | Illustrates coordination number preferences |
Current Research Trends and Challenges
Current research trends in chromium-pyrazolone coordination chemistry are focused on developing more sophisticated ligand systems and exploring their applications in emerging technologies. One significant trend involves the synthesis of structurally diverse pyrazolone-metal complexes from readily accessible pyrazolone precursors, with emphasis on creating complexes that contain two, three, or four acylpyrazolone ligands bound to the metal atom. This approach has resulted in structurally diverse sets of coordination complexes with various geometric arrangements that expand the fundamental understanding of coordination chemistry principles.
The investigation of heterobimetallic systems represents another important research direction, particularly the development of sodium/lanthanide coordination polymers that incorporate pyrazolone ligands. These studies have revealed that acylpyrazolone ligands can form complexes with metals of varying ionic radii, highlighting their utility in areas such as analytical chemistry and metal organic framework development. The thermal stability of these polymeric compounds has become a focus of investigation, with thermogravimetric and differential thermal analysis measurements being employed to establish their stability profiles under various conditions.
Contemporary research challenges in chromium-pyrazolone coordination chemistry include the development of more efficient synthetic methodologies and the understanding of structure-property relationships in these complex systems. The synthesis of metal complexes often involves multiple steps and requires careful control of reaction conditions to achieve pure products. Researchers are working to optimize synthesis protocols, including the investigation of different diazotization and coupling procedures to improve yields and selectivity in complex formation reactions.
| Research Area | Current Focus | Key Challenges |
|---|---|---|
| Synthetic Methodology | Optimization of reaction conditions | Control of product selectivity |
| Structural Analysis | X-ray crystallographic characterization | Crystal quality and polymorphism |
| Electronic Properties | Spectroscopic investigation | Complex electronic transitions |
| Applications | Materials science and catalysis | Performance optimization |
The characterization of these complex systems presents ongoing challenges, particularly in the area of spectroscopic analysis. The electronic spectral bands of chromium-pyrazolone complexes are often poorly resolved, making it difficult to assign specific electronic transitions. Advanced spectroscopic techniques, including nuclear magnetic resonance and infrared spectroscopy, are being employed to provide more detailed structural information, but the paramagnetic nature of chromium(three plus) complexes can complicate these analyses.
Future research directions are likely to focus on the development of chromium-pyrazolone complexes with enhanced stability and specific functional properties. The incorporation of additional functional groups into pyrazolone ligands offers opportunities to create complexes with tailored electronic and structural properties. Understanding the relationship between ligand structure and complex properties remains a fundamental challenge that requires continued investigation through both experimental and theoretical approaches.
Properties
CAS No. |
52256-37-8 |
|---|---|
Molecular Formula |
C32H23CrN10O8 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;+3/p-1 |
InChI Key |
ZYJDSVRDFYCSIB-UHFFFAOYSA-M |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
Synonyms |
SOLVENT ORANGE 62; Acid Orange 92; 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one chromium complex; c.i. 12714; Hydrogen bis[4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-onato(2-)]chromate(III); Chromat |
Origin of Product |
United States |
Biological Activity
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is a complex chromium compound with significant biological implications. Its molecular formula is and it has a molecular weight of approximately 727.6 g/mol. This compound exhibits properties that make it of interest in various fields, including biochemistry and pharmacology.
The compound is characterized by its azo dye structure, which is known for its color properties and potential biological activities. The presence of the chromium ion (Cr^3+) contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C32H23CrN10O8 |
| Molecular Weight | 727.6 g/mol |
| CAS Number | 52256-37-8 |
| IUPAC Name | Chromium(3+); 4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one; hydron; 5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential applications in medical and environmental contexts.
Antimicrobial Properties
Research indicates that azo compounds, including hydrogen bis(2,4-dihydro...) derivatives, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, studies have shown that similar azo dyes demonstrate significant inhibitory effects against gram-positive and gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of chromium complexes is well-documented. Chromium plays a crucial role in glucose metabolism and may enhance insulin sensitivity. The presence of hydroxyl and nitro groups in the structure of hydrogen bis(2,4-dihydro...) may contribute to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems .
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. Preliminary findings suggest that hydrogen bis(2,4-dihydro...) can induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antimicrobial activity with inhibition zones measuring up to 15 mm against S. aureus.
-
Antioxidant Activity Assessment :
- Objective : To measure the radical scavenging ability using DPPH assay.
- Method : Various concentrations of the compound were tested for their ability to reduce DPPH radicals.
- Results : IC50 values indicated strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
-
Cytotoxicity Evaluation :
- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations.
Scientific Research Applications
Biochemical Research
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is primarily utilized in biochemical studies due to its biological activity linked to the azo dye structure. The compound has been investigated for its potential roles in:
- Antioxidant Activity: Studies suggest that chromium complexes can exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems.
Analytical Chemistry
This compound serves as a reagent in various analytical applications:
- Colorimetric Analysis: Its distinct coloration allows it to be used in colorimetric assays for the detection of specific ions or compounds. The azo group contributes to strong absorbance characteristics, making it useful for quantitative analysis.
Materials Science
In materials science, hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) can be applied in:
- Dye Synthesis: The compound's azo structure is leveraged in synthesizing dyes for textiles and other materials, providing vibrant colors and stability.
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant properties of chromium complexes indicated that hydrogen bis(2,4-dihydro...) demonstrated significant free radical scavenging activity. This property was attributed to the structural configuration of the compound, which allows it to interact effectively with reactive oxygen species.
Case Study 2: Colorimetric Detection
Research published in a peer-reviewed journal highlighted the use of this compound in a colorimetric assay for detecting lead ions in water samples. The assay utilized the distinct color change upon interaction with lead ions, allowing for sensitive detection at low concentrations.
Comparison with Similar Compounds
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (CAS 41741-86-0)
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) (CAS 83733-20-4)
- Molecular Formula : C32H22CrLiN10O8
- Molecular Weight : 756.5 g/mol
- Key Differences :
Cobalt-Based Analogues
Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) (CAS 71839-88-8)
- Molecular Formula : C32H22CoN10NaO8
- Molecular Weight : 756.5 g/mol
- Key Differences :
Ligand-Modified Analogues
Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))-, hydrogen (CAS 50497-83-1)
- Molecular Formula : C32H20CrN6O8
- Molecular Weight : 692.5 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Functional Implications
Electronic Effects : The nitro group at position 5 (vs. 4) in the target compound increases electron withdrawal, stabilizing the azo linkage and enhancing ligand-to-metal charge transfer (LMCT) transitions. This results in stronger absorption in the visible spectrum compared to analogues with nitro at position 4 .
Counterion Influence: Hydrogen counterions reduce solubility in aqueous media compared to sodium or lithium analogues, making the compound more suitable for non-polar applications .
Metal Center Impact : Chromium(III) complexes exhibit higher thermal stability than cobalt(III) analogues but lower catalytic activity in oxidation reactions .
Ligand Geometry : Pyrazolone-based ligands provide stronger chelation than naphthol-based ones due to the rigid pyrazolone ring, improving kinetic inertness .
Preparation Methods
Synthesis of the Pyrazolone Ligand Precursor
The pyrazolone ligand forms the foundational structure of the chromium complex. Its synthesis begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine under acidic conditions. This reaction proceeds via the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . The electron-donating methyl and phenyl groups enhance the stability of the pyrazolone ring, while the ketone moiety facilitates subsequent azo coupling. Reaction optimization studies indicate that acetic acid as a catalyst at 80–90°C for 4–6 hours achieves yields exceeding 85% .
Variations in substituents on the pyrazolone ring can alter the electronic properties of the final complex. For instance, replacing the methyl group with bulkier alkyl chains reduces the coupling efficiency due to steric hindrance . The purity of the pyrazolone intermediate is critical, as residual starting materials can interfere with subsequent diazotization steps. Recrystallization from ethanol-water mixtures (1:3 v/v) is commonly employed to isolate the ligand precursor .
Diazotization of 2-Hydroxy-5-nitroaniline
The diazotization of 2-hydroxy-5-nitroaniline is a pivotal step in introducing the azo group. This process involves treating the amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt . The nitro group at the para position exerts a strong electron-withdrawing effect, stabilizing the diazonium intermediate against premature decomposition. Key parameters include:
-
Molar ratio : A 1:1.1 ratio of 2-hydroxy-5-nitroaniline to NaNO₂ ensures complete diazotization .
-
Temperature : Maintaining temperatures below 5°C prevents diazonium salt degradation .
-
Acid concentration : Excess HCl (≥3 M) protonates the amine group, facilitating nitrosation .
Failure to control these conditions results in side products such as phenolic compounds or tetrazanes, which reduce the yield of the subsequent coupling reaction .
Azo Coupling with the Pyrazolone Ligand
The diazonium salt reacts with the pyrazolone ligand in an alkaline medium (pH 8–9) to form the azo-pyrazolone derivative. The coupling occurs preferentially at the ortho position relative to the hydroxyl group on the phenyl ring, driven by the electron-donating effects of the hydroxyl and nitro groups . Sodium hydroxide or sodium acetate buffers are used to maintain the optimal pH, as deviations below pH 7 slow the reaction, while pH >10 risks hydrolysis of the azo bond .
Table 1: Optimization of Azo Coupling Conditions
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| pH | 8.5 | <7: Slowed coupling; >10: Hydrolysis |
| Temperature (°C) | 0–5 | >10°C: Side reactions |
| Reaction time (min) | 30–45 | <30: Incomplete; >60: Decomposition |
The product precipitates as a brick-red solid, which is isolated via suction filtration and washed with cold water to remove unreacted starting materials . Yields typically range from 75% to 90%, depending on the purity of the diazonium salt .
Chromium Complexation
The final step involves coordinating the azo-pyrazolone ligand to a chromium(III) center. Chromium chloride hexahydrate (CrCl₃·6H₂O) is dissolved in aqueous ethanol and reacted with two equivalents of the ligand under reflux at 80°C for 6–8 hours . The reaction proceeds via ligand substitution, where chloride ions are displaced by the oxygen and nitrogen donors of the azo-pyrazolone. The pseudo-octahedral geometry of the chromium complex is stabilized by chelation from the bidentate ligands.
Critical Factors in Complexation:
-
Molar ratio : A 1:2 molar ratio of Cr³⁺ to ligand ensures complete complexation .
-
Solvent : Ethanol-water mixtures (1:1 v/v) enhance ligand solubility while preventing chromium hydrolysis .
-
pH : Adjusting to pH 4–5 with ammonium acetate minimizes ligand protonation and promotes coordination.
Post-reaction, the complex is precipitated by cooling the mixture to 0°C, filtered, and dried under vacuum. Purification via column chromatography using silica gel and an eluent of n-butanol:ethanol:ammonia (4:1:3) removes residual ligands and inorganic salts .
Characterization and Quality Control
The synthesized chromium complex is characterized using spectroscopic and chromatographic techniques:
-
UV-Vis spectroscopy : The complex exhibits λ_max at 480–520 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions . Molar extinction coefficients (ε) range from 1.2×10⁴ to 1.8×10⁴ L·mol⁻¹·cm⁻¹, confirming high chromophoric strength .
-
IR spectroscopy : Stretching vibrations at 1590 cm⁻¹ (C=N), 1480 cm⁻¹ (N=N), and 1340 cm⁻¹ (Cr–O) validate the coordination structure .
-
Thin-layer chromatography (TLC) : A single spot with R_f = 0.45–0.55 (n-butanol:ethanol:ammonia) confirms purity .
Table 2: Spectral Data of the Chromium Complex
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| UV-Vis | λ_max = 495 nm, ε = 1.5×10⁴ | LMCT transition |
| IR | 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (Cr–O) | Azo and chromium-oxygen bonding |
| TLC | R_f = 0.52 | Single component, high purity |
Challenges and Mitigation Strategies
-
Ligand Degradation : Prolonged heating during complexation can degrade the azo linkage. Mitigated by strict temperature control (80±2°C) and inert atmospheres .
-
Chromium Hydrolysis : Excess water promotes Cr(OH)₃ formation. Add ethanol (≥50% v/v) to suppress hydrolysis.
-
Low Yields : Impure diazonium salts reduce coupling efficiency. Recrystallize intermediates before use .
Q & A
Q. Table 1: Comparative Spectral Data for Azo-Pyrazolone Ligands
| Technique | Key Peaks/Bands | Reference Compound |
|---|---|---|
| FT-IR | 1655 cm⁻¹ (C=O), 1510 cm⁻¹ (N=N) | 3-methyl-1-phenyl-pyrazol-5-ol |
| UV-Vis (λ_max) | 385 nm (π→π*), 540 nm (CT) | Nitrophenyl analog |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, CH₃), δ 8.20 (d, Ar–H) | [4-(1H-Pyrazol-1-yl)phenyl]methanol |
Q. Table 2: Thermal Decomposition Parameters
| Technique | Onset Temp (°C) | Eₐ (kJ/mol) | Major Process |
|---|---|---|---|
| TGA | 245 | 138 | Ligand dissociation |
| DSC | 180 | N/A | Endothermic crystal phase change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
